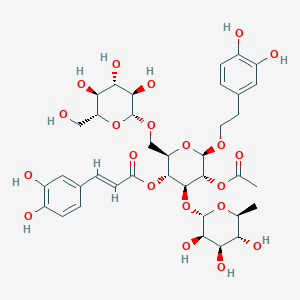

Tubuloside A

Beschreibung

Tubuloside A is a natural product found in Cistanche tubulosa, Cistanche phelypaea, and Cistanche deserticola with data available.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLDMAIXPXOZCX-BBQAUMBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of Tubuloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A is a phenylethanoid glycoside first isolated from the stems of Cistanche tubulosa, a parasitic plant with a history of use in traditional medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties of Tubuloside A, presents its biological activities in a structured format, and outlines general experimental protocols for its analysis.

Chemical and Physical Properties

Tubuloside A is a complex glycoside characterized by a phenylethanoid aglycone and a sugar moiety. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C37H48O21 | [1][2][4] |

| Molecular Weight | 828.76 g/mol | [2][4] |

| CAS Number | 112516-05-9 | [1][2][4] |

| Appearance | Off-white to light yellow solid/powder | [2][5] |

| Purity | 95%~99% | [1] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [4] |

Solubility and Stability

The solubility and stability of a compound are critical parameters for its experimental handling and formulation development.

| Solvent | Solubility | Notes | Source |

| DMSO | 50 mg/mL (60.33 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2][6] |

| Methanol | Soluble | - | [3][7] |

| Ethanol | Soluble | - | [5][7] |

| Water | Insoluble | - | [3] |

| Corn Oil | ≥ 2.5 mg/mL (3.02 mM) | In a formulation with 10% DMSO. | [2] |

| PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (3.02 mM) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [2] |

| SBE-β-CD in Saline | ≥ 2.5 mg/mL (3.02 mM) | In a formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline). | [2] |

Storage Conditions:

-

In solvent (-80°C): Stable for 6 months.[2]

-

In solvent (-20°C): Stable for 1 month, protect from light.[2]

Biological Activities

Tubuloside A exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

| Activity | Description | Key Findings | Source |

| Hepatoprotective | Protects liver cells from damage. | Inhibited D-GalN-induced death of hepatocytes with an IC50 of 8.6 μM.[2][3] Alleviates diclofenac-induced hepato-nephro oxidative injury via the Nrf2/HO-1 signaling pathway.[8] | [2][3][8] |

| Antioxidant | Scavenges free radicals. | Shows stronger free radical scavenging activities than α-tocopherol against DPPH radicals and superoxide anions.[1][3] | [1][3] |

| Anti-inflammatory | Reduces inflammation. | Reduces nitrite accumulation in activated murine macrophages, indicating nitric oxide (NO) radical-scavenging activity.[1] | [1] |

| Antimitotic | Inhibits cell division. | Induces depletion of cell microtubules and triggers apoptosis. It inhibits tubulin polymerization more effectively than vinblastine.[9] | [9] |

Signaling Pathways and Mechanisms of Action

The biological effects of Tubuloside A are mediated through various signaling pathways. The diagram below illustrates the logical relationship between Tubuloside A and its key biological activities and mechanisms.

Caption: Logical relationship of Tubuloside A's properties and activities.

Experimental Protocols

Detailed experimental protocols for Tubuloside A are often specific to the research context. However, general methodologies for its extraction, purification, and analysis can be outlined.

1. Extraction and Isolation from Cistanche tubulosa

-

Objective: To extract and isolate Tubuloside A from its natural source.

-

General Procedure:

-

The dried and powdered stems of Cistanche tubulosa are extracted with a solvent such as methanol or ethanol.

-

The resulting crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

The phenylethanoid glycoside-rich fraction (typically the n-butanol fraction) is subjected to various chromatographic techniques for further purification.

-

Column chromatography using resins like Diaion HP-20, silica gel, or Sephadex LH-20 is commonly employed.

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

2. Analytical Identification and Quantification

-

Objective: To identify and quantify Tubuloside A in a sample.

-

Methods:

-

High-Performance Liquid Chromatography (HPLC): A common method for both qualitative and quantitative analysis.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).

-

Detection: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).[1]

-

-

Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation, often coupled with HPLC (LC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural identification of Tubuloside A.

-

3. In Vitro Hepatoprotective Activity Assay (D-GalN-induced Hepatocyte Death Model)

-

Objective: To evaluate the hepatoprotective effect of Tubuloside A.

-

General Procedure:

-

Primary hepatocytes are isolated from rats or mice.

-

The cells are cultured and treated with various concentrations of Tubuloside A.

-

After a pre-incubation period, D-galactosamine (D-GalN) is added to induce hepatocyte apoptosis.

-

Cell viability is assessed using methods like the MTT assay.

-

The concentration of Tubuloside A that inhibits 50% of the D-GalN-induced cell death (IC50) is calculated.[2][3]

-

The diagram below outlines a general workflow for the extraction and analysis of Tubuloside A.

Caption: General workflow for Tubuloside A extraction and analysis.

Conclusion

Tubuloside A is a phenylethanoid glycoside with a well-defined chemical structure and a promising profile of biological activities. Its hepatoprotective, antioxidant, and anti-inflammatory properties, mediated through pathways such as Nrf2/HO-1, make it a significant subject for further research in drug development. This guide provides a foundational understanding of its chemical properties and a framework for its experimental investigation.

References

- 1. CAS 112516-05-9 | Tubuloside A [phytopurify.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tubuloside A | CAS:112516-05-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Tubuloside A | C37H48O21 | CID 21637830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tubuloside A CAS#: 112516-05-9 [amp.chemicalbook.com]

- 6. Tubuloside A - Immunomart [immunomart.com]

- 7. Tubuloside B | CAS:112516-04-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. Tubuloside A, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Tubuloside A: A Technical Guide to its Discovery and Natural Occurrence in Cistanche tubulosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Tubuloside A, a significant phenylethanoid glycoside isolated from Cistanche tubulosa. The document details its initial discovery, chemical characterization, and natural distribution within the plant. A comprehensive summary of quantitative data regarding its concentration in various plant materials is presented in a structured format. Furthermore, this guide outlines the detailed experimental protocols for the extraction, isolation, and quantification of Tubuloside A, offering valuable methodological insights for researchers. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, enhancing the clarity and practical application of the described procedures.

Discovery and Structural Elucidation

Tubuloside A was first isolated from the stems of Cistanche tubulosa (Schrenk) Hook. f. by a team of Japanese researchers led by Hiromi Kobayashi in 1984. The discovery was a result of a systematic investigation into the chemical constituents of this important traditional Chinese medicine. The structure of Tubuloside A was elucidated through a combination of chemical and spectroscopic methods, including UV, IR, ¹H-NMR, and ¹³C-NMR spectroscopy, as well as mass spectrometry. These analyses revealed it to be a complex phenylethanoid glycoside.

Natural Sources and Distribution

Cistanche tubulosa, a parasitic plant native to arid regions of Asia and Africa, is the primary natural source of Tubuloside A. The compound is one of the major phenylethanoid glycosides found in this species, alongside other well-known compounds such as echinacoside and acteoside.

The concentration of Tubuloside A can vary significantly depending on several factors, including the geographical origin of the plant, whether it is wild or cultivated, the specific part of the plant utilized, and the processing method.[1] Research indicates that different forms of the plant material, such as the raw herbal material, water extracts, and even herbal residues after extraction, contain varying amounts of Tubuloside A.[2] While the stems are the most commonly used part for medicinal purposes, the distribution of Tubuloside A in other plant organs such as the flowers and roots is an area of ongoing research. One study highlighted that the content of active components in Cistanche tubulosa is influenced by the plant's size, with smaller plants potentially having different concentrations than larger ones.[3]

Quantitative Analysis of Tubuloside A

The quantification of Tubuloside A in Cistanche tubulosa is crucial for the quality control and standardization of its extracts and derived products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and reliable analytical method for this purpose.

The following table summarizes the quantitative data of Tubuloside A found in different forms of Cistanche tubulosa as reported in a recent study.

| Sample Type | Tubuloside A Concentration Range (mg/mL) | Reference |

| Herbal Materials | Not explicitly defined, but quantifiable | [2] |

| Water Extracts | Not explicitly defined, but quantifiable | [2] |

| Herbal Residues | Not explicitly defined, but quantifiable | [2] |

Note: The referenced study quantified Tubuloside A in these forms but presented the data in terms of peak area and coefficient of variance rather than absolute concentration ranges in mg/g of the raw material. The provided concentration range in the search results (0.0005–0.1518 mg/mL) refers to the linearity of the analytical method, not the concentration in the plant material itself.[2] Further research is required to establish definitive concentration ranges of Tubuloside A in different plant parts and from various geographical locations.

Experimental Protocols

Extraction of Phenylethanoid Glycosides from Cistanche tubulosa

A general procedure for the extraction of phenylethanoid glycosides, including Tubuloside A, from Cistanche tubulosa involves the following steps:

-

Sample Preparation: The dried stems of Cistanche tubulosa are pulverized into a coarse powder.

-

Solvent Extraction: The powdered material is then extracted with a polar solvent. A common method involves refluxing with water or aqueous ethanol (e.g., 50-95% ethanol).[4] The extraction is typically repeated 2-3 times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure to obtain a crude extract.

Preparative Isolation of Tubuloside A

The isolation of pure Tubuloside A from the crude extract is a multi-step process that often employs various chromatographic techniques. While the original 1984 paper by Kobayashi et al. would contain the definitive initial protocol, a general workflow based on modern phytochemical isolation practices is as follows:

-

Crude Extract Fractionation: The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylethanoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography on silica gel or other stationary phases. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different components.

-

Preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing Tubuloside A are further purified using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[5] A suitable solvent system for HSCCC for related compounds has been reported as ethyl acetate-n-butanol-glacial acetic acid-water.[5]

-

Crystallization: The purified Tubuloside A is then crystallized from an appropriate solvent to obtain the pure compound.

Quantification of Tubuloside A by HPLC-UV

The following is a representative HPLC method for the quantitative analysis of Tubuloside A in Cistanche tubulosa extracts:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of A) an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid) and B) methanol or acetonitrile.[3] The gradient program is optimized to achieve good separation of Tubuloside A from other components.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection Wavelength: The UV detector is set to a wavelength where phenylethanoid glycosides exhibit strong absorbance, typically around 330 nm.

-

Quantification: Quantification is performed by comparing the peak area of Tubuloside A in the sample chromatogram to a calibration curve generated using a certified reference standard of Tubuloside A.[2]

Mandatory Visualizations

Caption: General workflow for the isolation and analysis of Tubuloside A.

Conclusion

Tubuloside A stands as a key bioactive constituent of Cistanche tubulosa with significant research interest. This guide has provided a comprehensive overview of its discovery, natural occurrence, and the methodologies employed for its study. The presented quantitative data and detailed experimental protocols offer a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this important phenylethanoid glycoside. The continued development of standardized analytical and isolation methods will be crucial for ensuring the quality and efficacy of Cistanche tubulosa-based products.

References

- 1. Extraction, purification, characterization and antioxidant activities of polysaccharides from Cistanche tubulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Biologically Active Natural Products from a Desert Plant Cistanche tubulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Neuroprotective Mechanisms of Tubuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neurodegenerative diseases pose a significant and growing threat to global health. The quest for effective therapeutic agents has led to the exploration of natural compounds with neuroprotective properties. Tubuloside A, a phenylethanoid glycoside predominantly found in plants of the Cistanche genus, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the current understanding of Tubuloside A's mechanism of action in neuroprotection, consolidating available data, outlining experimental methodologies, and visualizing key signaling pathways. While direct research on Tubuloside A in neuroprotection is still emerging, this guide also draws insights from studies on its close structural analog, Tubuloside B, to provide a more comprehensive, albeit partially inferred, overview.

Core Neuroprotective Mechanisms of Tubuloside A

Tubuloside A appears to exert its neuroprotective effects through a multi-pronged approach, primarily centered around anti-oxidative and anti-apoptotic pathways. The available evidence, including studies on closely related compounds, points to the modulation of key signaling cascades that are crucial for neuronal survival and function.

Anti-Oxidative Stress Pathways

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative conditions. Tubuloside A demonstrates potent anti-oxidative properties, which are, at least in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

-

Nrf2/HO-1 Pathway Activation: Studies on hepato-renal injury have shown that Tubuloside A can upregulate the expression of Nrf2, a master regulator of the antioxidant response.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including HO-1.[2][3] HO-1, in turn, catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[4] This cascade helps to mitigate oxidative damage and reduce inflammation within neuronal cells.

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Evidence from studies on the closely related Tubuloside B suggests a significant role for phenylethanoid glycosides in inhibiting neuronal apoptosis.

-

Modulation of Bcl-2 Family Proteins: The anti-apoptotic mechanism likely involves the regulation of the Bcl-2 family of proteins. This includes the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. An increased Bcl-2/Bax ratio is a key indicator of enhanced cell survival, as it prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade.

-

Inhibition of Caspase-3 Activity: Downstream of mitochondrial events, the activation of effector caspases, such as caspase-3, is a hallmark of apoptosis. Studies on Tubuloside B have demonstrated its ability to inhibit the activity of caspase-3, thereby preventing the execution of the apoptotic program.[5]

-

Mitochondrial Function and Calcium Homeostasis: The neuroprotective effects are also associated with the maintenance of mitochondrial membrane potential and the regulation of intracellular calcium levels.[5] By preserving mitochondrial integrity and preventing calcium overload, Tubuloside A can avert the triggers for apoptosis.

Potential Involvement of CREB Signaling

The cAMP response element-binding protein (CREB) is a transcription factor that plays a pivotal role in neuronal survival, synaptic plasticity, and memory formation.[6] While direct evidence linking Tubuloside A to CREB activation in a neuroprotective context is currently limited, the PI3K/Akt pathway, a known upstream activator of CREB, is implicated in the survival-promoting effects of many natural compounds. Future research should investigate whether Tubuloside A can modulate the PI3K/Akt/CREB signaling cascade to promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which are crucial for neuronal health and regeneration.[3][7]

Quantitative Data Summary

A significant gap in the current literature is the lack of comprehensive quantitative data specifically for Tubuloside A's neuroprotective effects. The following table summarizes illustrative quantitative data from a study on the closely related Tubuloside B in a TNF-α-induced apoptosis model in SH-SY5Y neuronal cells, which can serve as a proxy until more specific data on Tubuloside A becomes available.[5]

| Parameter | Condition | Tubuloside B Concentration | Result |

| Cell Viability (MTT Assay) | TNF-α (100 µg/L) for 36h | 1 mg/L | Attenuated TNF-α-mediated apoptosis |

| 10 mg/L | Attenuated TNF-α-mediated apoptosis | ||

| 100 mg/L | Attenuated TNF-α-mediated apoptosis | ||

| Apoptotic Cells | TNF-α (100 µg/L) for 36h | - | 37.5% apoptotic cells |

| Caspase-3 Activity | TNF-α (100 µg/L) for 36h | - | Increased by approximately five-fold |

| 1, 10, 100 mg/L | Inhibition of caspase-3 activity |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments cited in the context of phenylethanoid glycoside neuroprotection research.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neurodegenerative diseases.[8][9][10]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Neurotoxicity: Neurotoxicity can be induced using various agents, including:

-

Treatment: Cells are pre-treated with various concentrations of Tubuloside A for a specified period before the addition of the neurotoxic agent.

Western Blot Analysis

Western blotting is a standard technique to quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-CREB, CREB, Nrf2, HO-1, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with Tubuloside A and/or a neurotoxic agent.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control group.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: Inferred neuroprotective signaling pathways of Tubuloside A.

Figure 2: Experimental workflow for MTT cell viability assay.

Figure 3: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

Tubuloside A holds considerable promise as a neuroprotective agent, with its likely mechanism of action centered on the mitigation of oxidative stress and the inhibition of apoptosis. The activation of the Nrf2/HO-1 pathway and the modulation of Bcl-2 family proteins and caspase activity appear to be central to its therapeutic potential. However, to fully realize its clinical applicability, further research is imperative.

Future studies should focus on:

-

Directly investigating the effect of Tubuloside A on the CREB signaling pathway in neuronal cells.

-

Generating comprehensive quantitative data on the dose-dependent neuroprotective effects of Tubuloside A in various in vitro and in vivo models of neurodegeneration.

-

Elucidating the precise molecular interactions of Tubuloside A with its target proteins.

-

Conducting preclinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of Tubuloside A.

By addressing these key areas, the scientific community can build a more complete understanding of Tubuloside A's neuroprotective mechanisms and pave the way for its potential development as a novel therapeutic for neurodegenerative diseases.

References

- 1. GDNF, A Neuron-Derived Factor Upregulated in Glial Cells during Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2, Bax and Bcl-x expression in neuronal apoptosis: a study of mutant weaver and lurcher mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Frondoside A Attenuates Amyloid-β Proteotoxicity in Transgenic Caenorhabditis elegans by Suppressing Its Formation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Role of BDNF and GDNF in drug reward and relapse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MPP+ induced apoptotic cell death in SH-SY5Y neuroblastoma cells: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MPP+ induces necrostatin-1- and ferrostatin-1-sensitive necrotic death of neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Four Medicinal Plants on Amyloid-β Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Tubuloside A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A, a phenylethanoid glycoside predominantly isolated from Cistanche species, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Its diverse biological activities, including anticancer, hepatoprotective, anti-inflammatory, and neuroprotective effects, underscore its potential as a multifaceted therapeutic agent. This technical guide provides a comprehensive review of the current scientific literature on Tubuloside A, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic promise.

Anticancer Activity

Tubuloside A has demonstrated notable cytotoxic effects against human ovarian cancer cells (A2780). Studies indicate that its anticancer activity is mediated through the induction of DNA damage and apoptosis.

Quantitative Data for Anticancer Activity

| Cell Line | Assay | Concentration (µM) | Effect | Citation |

| A2780 (Human Ovarian Cancer) | MTT Assay | 50 | Significant reduction in cell viability | [1][2] |

| A2780 (Human Ovarian Cancer) | MTT Assay | 100 | Significant reduction in cell viability | [1][2] |

| A2780 (Human Ovarian Cancer) | Comet Assay | Not Specified | Increased DNA damage | [1][2] |

Signaling Pathway: p53/Caspase-3 Dependent Apoptosis

Tubuloside A's induction of apoptosis in cancer cells is linked to the activation of the p53 and caspase-3 signaling pathways. Upon treatment with Tubuloside A, there is an upregulation of the pro-apoptotic proteins p53, Bax, and cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of apoptotic regulators ultimately leads to programmed cell death in cancer cells.

Hepatoprotective Effects

Tubuloside A exhibits significant hepatoprotective activity, primarily by mitigating oxidative stress and inflammation in liver tissues. In vivo studies have demonstrated its ability to protect the liver from damage induced by toxins such as diclofenac.

Quantitative Data for Hepatoprotective Activity

| Animal Model | Toxin | Tubuloside A Dose | Effect on Liver Enzymes | Effect on Oxidative Stress Markers | Citation |

| Male Sprague–Dawley rats | Diclofenac (50 mg/kg, ip) | 1 mg/kg, ip | Reduced plasma levels of AST, ALT, and ALP | Reversed the increase in MDA and decrease in GSH, SOD, and CAT |

Signaling Pathway: Nrf2/HO-1 Antioxidant Response

The hepatoprotective and anti-inflammatory effects of Tubuloside A are mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Tubuloside A supplementation has been shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which in turn helps to neutralize reactive oxygen species and reduce inflammation.

Anti-inflammatory and Antioxidant Activities

Beyond its hepatoprotective role, Tubuloside A demonstrates broader anti-inflammatory and antioxidant properties. It has been shown to possess strong free radical scavenging activities. While specific IC50 values for DPPH radical scavenging by Tubuloside A are not consistently reported across the literature, its activity is noted.

Neuroprotective Potential

Preliminary studies suggest that phenylethanoid glycosides, including compounds structurally similar to Tubuloside A, possess neuroprotective properties. For instance, Tubuloside B has been shown to protect neuronal cells from apoptosis induced by tumor necrosis factor-alpha (TNF-α). This is achieved by mitigating oxidative stress, maintaining mitochondrial function, and inhibiting caspase-3 activity. While direct quantitative data for Tubuloside A in neuroprotection is still emerging, the activity of related compounds suggests a promising avenue for future research.

Experimental Protocols

MTT Cell Viability Assay

Objective: To assess the effect of Tubuloside A on the viability of cancer cells.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed A2780 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Tubuloside A (e.g., 1, 5, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA damage in cells treated with Tubuloside A.[3]

Principle: This technique allows for the visualization and quantification of DNA fragmentation in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, forming a "comet tail," while undamaged DNA remains in the "comet head."

Protocol:

-

Cell Preparation: Harvest A2780 cells after treatment with Tubuloside A and resuspend them in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using appropriate software to measure the tail length and intensity.[3]

Western Blot Analysis

Objective: To determine the expression levels of specific proteins (e.g., p53, Bcl-2, Caspase-3, Nrf2, HO-1) in cells treated with Tubuloside A.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).[1][4]

Conclusion

Tubuloside A is a promising natural compound with a range of therapeutic activities. Its demonstrated efficacy in preclinical models of cancer and liver disease, coupled with a growing understanding of its molecular mechanisms, positions it as a strong candidate for further drug development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, conducting more extensive in vivo efficacy and safety studies across a broader range of disease models, and exploring potential synergistic effects with existing therapeutic agents. The detailed methodologies and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of Tubuloside A.

References

Tubuloside A: A Technical Guide to its Modulation of the Nrf2/HO-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubuloside A, a phenylethanoid glycoside isolated from Cistanche tubulosa, has demonstrated significant promise as a cytoprotective agent through its potent antioxidant and anti-inflammatory activities.[1][2] A growing body of evidence points towards its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. This technical guide provides an in-depth analysis of the current understanding of Tubuloside A's role in this pathway, compiling available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of Tubuloside A.

Introduction to Tubuloside A and the Nrf2/HO-1 Pathway

Tubuloside A is a complex glycosidic compound characterized by a phenylethanoid aglycone.[3] Its structure contributes to its notable free radical scavenging properties.[2] The Nrf2/HO-1 signaling pathway is a master regulator of cellular redox homeostasis. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, including HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO-1), thereby upregulating their expression and bolstering the cell's antioxidant defenses.[4]

Mechanism of Action: Tubuloside A and Nrf2/HO-1 Signaling

Current research suggests that Tubuloside A exerts its cytoprotective effects by activating the Nrf2/HO-1 pathway. While direct experimental evidence for the binding of Tubuloside A to Keap1 is not yet available, molecular docking studies on related phenylethanoid glycosides suggest a potential interaction with the Nrf2 binding site on Keap1. This interaction is hypothesized to disrupt the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear accumulation, and subsequent activation of ARE-driven gene expression.[5][6]

A key in vivo study demonstrated that Tubuloside A treatment in a rat model of diclofenac-induced hepato-renal toxicity significantly upregulated the mRNA expression of Nrf2 and its downstream targets, HO-1 and NQO-1, in both liver and kidney tissues.[4][7] This upregulation was associated with a reduction in oxidative stress markers and tissue damage, highlighting the therapeutic potential of Tubuloside A in mitigating oxidative injury through the modulation of this critical signaling cascade.[4]

Figure 1: Proposed mechanism of Tubuloside A in Nrf2/HO-1 pathway modulation.

Quantitative Data on Nrf2/HO-1 Pathway Modulation by Tubuloside A

The following tables summarize the available quantitative data from an in vivo study investigating the effects of Tubuloside A on the mRNA expression of Nrf2 and its target genes in a rat model of diclofenac-induced hepato-renal injury.[4][7]

Table 1: Effect of Tubuloside A on Relative mRNA Expression of Nrf2, HO-1, and NQO-1 in Rat Liver Tissue

| Treatment Group | Nrf2 mRNA Expression (Relative to Control) | HO-1 mRNA Expression (Relative to Control) | NQO-1 mRNA Expression (Relative to Control) |

| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| Diclofenac (DF) | 0.48 ± 0.03 | 0.51 ± 0.04 | 0.55 ± 0.03 |

| DF + Tubuloside A (1 mg/kg) | 0.92 ± 0.04# | 0.90 ± 0.05# | 0.93 ± 0.04# |

| Tubuloside A (1 mg/kg) | 1.02 ± 0.02 | 1.03 ± 0.03 | 1.04 ± 0.02 |

| p < 0.001 vs. Control; #p < 0.001 vs. DF. Data are presented as mean ± SEM.[4][7] |

Table 2: Effect of Tubuloside A on Relative mRNA Expression of Nrf2, HO-1, and NQO-1 in Rat Kidney Tissue

| Treatment Group | Nrf2 mRNA Expression (Relative to Control) | HO-1 mRNA Expression (Relative to Control) | NQO-1 mRNA Expression (Relative to Control) |

| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| Diclofenac (DF) | 0.53 ± 0.03 | 0.56 ± 0.04 | 0.60 ± 0.03 |

| DF + Tubuloside A (1 mg/kg) | 0.94 ± 0.04# | 0.92 ± 0.05# | 0.95 ± 0.04# |

| Tubuloside A (1 mg/kg) | 1.03 ± 0.02 | 1.04 ± 0.03 | 1.05 ± 0.02 |

| p < 0.001 vs. Control; #p < 0.001 vs. DF. Data are presented as mean ± SEM.[4][7] |

Note: Currently, there is a lack of publicly available in vitro quantitative data specifically for Tubuloside A's effect on the Nrf2/HO-1 pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Tubuloside A and the Nrf2/HO-1 pathway, based on standard laboratory practices and published literature.

Animal Model of Diclofenac-Induced Hepato-Nephrotoxicity

A commonly used model to induce oxidative stress in the liver and kidneys involves the administration of diclofenac.

-

Animals: Male Sprague-Dawley rats (200-250 g) are typically used.

-

Acclimatization: Animals are housed under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Treatment Groups:

-

Control: Vehicle (e.g., saline) administration.

-

Diclofenac (DF): Intraperitoneal (i.p.) injection of diclofenac (50 mg/kg) for two consecutive days.

-

DF + Tubuloside A: Pre-treatment with Tubuloside A (1 mg/kg, i.p.) for five consecutive days, with diclofenac administration on the last two days.

-

Tubuloside A: Administration of Tubuloside A (1 mg/kg, i.p.) for five consecutive days.

-

-

Sample Collection: 24 hours after the final treatment, animals are euthanized, and blood, liver, and kidney tissues are collected for biochemical and molecular analyses.

Figure 2: Experimental workflow for the in vivo animal study.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from liver and kidney tissues using a suitable reagent like TRIzol, according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers.

-

qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes (Nrf2, HO-1, NQO-1) is normalized to a housekeeping gene (e.g., GAPDH or β-actin) using the 2-ΔΔCt method.

-

Primer Sequences (Rat):

-

Nrf2: Forward: 5'-AGTTTGGAGGCAGAGACATTG-3', Reverse: 5'-TGGGAGTAGTTGGCAGATGT-3'

-

HO-1: Forward: 5'-GCAACCCACAGACTCAGGAC-3', Reverse: 5'-TGCTTGAACTTGGTGGCACT-3'

-

NQO-1: Forward: 5'-GGCAGTGCTTTCCATCACTAAC-3', Reverse: 5'-CCAGACGGTTTCCAGACCT-3'

-

GAPDH: Forward: 5'-GACATGCCGCCTGGAGAAAC-3', Reverse: 5'-AGCCCAGGATGCCCTTTAGT-3'

-

Western Blot Analysis for Nrf2 Nuclear Translocation

-

Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic protein fractions are isolated from tissue or cell samples using a commercial extraction kit.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:1000 dilution) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

Antioxidant Response Element (ARE) Luciferase Reporter Assay

-

Cell Culture and Transfection: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured and co-transfected with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, cells are treated with various concentrations of Tubuloside A for a specified period (e.g., 24 hours).

-

Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as fold induction relative to the vehicle-treated control.

Conclusion and Future Directions

The available evidence strongly suggests that Tubuloside A is a potent activator of the Nrf2/HO-1 signaling pathway, contributing significantly to its antioxidant and cytoprotective properties. The in vivo data clearly demonstrates its ability to upregulate key antioxidant genes in the liver and kidneys, thereby mitigating oxidative damage.

However, to fully elucidate the therapeutic potential of Tubuloside A, further research is warranted. Specifically, in vitro studies are needed to determine the dose-dependent effects of Tubuloside A on Nrf2 activation and downstream protein expression in various cell types, particularly hepatocytes. Furthermore, direct binding studies, such as surface plasmon resonance or isothermal titration calorimetry, are required to confirm the interaction between Tubuloside A and Keap1 and to quantify its binding affinity. A deeper understanding of these molecular interactions will be crucial for the optimization and development of Tubuloside A as a novel therapeutic agent for diseases associated with oxidative stress.

References

- 1. Morin enhances hepatic Nrf2 expression in a liver fibrosis rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upregulation of Nrf2/HO-1 Signaling and Attenuation of Oxidative Stress, Inflammation, and Cell Death Mediate the Protective Effect of Apigenin against Cyclophosphamide Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubuloside A, a phenylethanoid glycoside, alleviates diclofenac induced hepato-nephro oxidative injury via Nrf2/HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antimitotic Activity of Tubuloside A through Tubulin Polymerization Inhibition: A Technical Guide

Disclaimer: As of the latest literature review, specific data on the antimitotic activity and tubulin polymerization inhibition of Tubuloside A is limited. This guide will therefore utilize data and protocols for Tubeimoside I , a structurally related compound with demonstrated antimitotic properties, as a representative model. This information is intended to provide a framework for investigating similar compounds like Tubuloside A.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for the development of anticancer agents. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide explores the investigation of the antimitotic activity of compounds like Tubuloside A, with a focus on their ability to inhibit tubulin polymerization, using Tubeimoside I as a case study.

Tubeimoside I is a triterpenoid saponin that has been shown to possess potent anti-tumor activity.[1] Its mechanism of action involves the disruption of microtubule dynamics, identifying it as a promising candidate for cancer chemotherapy.[1]

Quantitative Data on Antimitotic Activity

The cytotoxic effects of tubulin-targeting agents are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: Cytotoxic Activity of Tubeimoside I

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| CNE-2Z | Human Nasopharyngeal Carcinoma | 16.7 | 72 |

Data sourced from a study on Tubeimoside I, as specific data for Tubuloside A is not currently available.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism behind the antimitotic activity of Tubeimoside I is its direct interference with tubulin polymerization.

Table 2: Effect of Tubeimoside I on Tubulin Polymerization

| Assay | Method | Result | Binding Site |

| Tubulin Polymerization | Turbidity Measurement & Sedimentation Assay | Inhibition of microtubule assembly | Colchicine Binding Site |

This data is based on studies conducted on Tubeimoside I.[1][2]

Signaling Pathway

The downstream effects of microtubule disruption by compounds like Tubeimoside I can involve the activation of specific signaling pathways that lead to apoptosis.

Caption: Proposed signaling cascade of Tubeimoside I.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimitotic and tubulin-destabilizing agents.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., CNE-2Z) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tubeimoside I) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin.

Caption: Workflow for the tubulin polymerization assay.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare a stock solution of the test compound.

-

Reaction Mixture: On ice, add the polymerization buffer, GTP, and the test compound at various concentrations to a 96-well plate.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect.

Immunofluorescence Microscopy

This technique visualizes the effect of the compound on the microtubule network within cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound for a specified time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI (to stain the nucleus) and visualize under a fluorescence microscope.

Conclusion

The investigation into the antimitotic activity of natural compounds like Tubuloside A requires a multi-faceted approach. By employing cell-based cytotoxicity assays, in vitro tubulin polymerization assays, and cellular imaging techniques, researchers can elucidate the mechanism of action and quantify the potency of these potential anticancer agents. The data and protocols presented here, using Tubeimoside I as a proxy, provide a robust framework for the preclinical evaluation of novel tubulin inhibitors. Further research is warranted to specifically characterize the activity of Tubuloside A and determine its potential as a therapeutic candidate.

References

In Silico Docking Studies of Tubuloside A: A Technical Guide to Exploring Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tubuloside A, a phenylethanoid glycoside found in plants of the Cistanche genus, has demonstrated significant potential as a hepatoprotective and anti-inflammatory agent. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. This technical guide outlines a comprehensive in silico molecular docking workflow to investigate the interaction of Tubuloside A with key protein targets implicated in hepatic and inflammatory pathways. By simulating the binding affinity and interaction patterns, we can elucidate its mechanism of action and predict its efficacy. This document provides detailed hypothetical protocols, data interpretation, and visualizations to serve as a framework for future computational and experimental research.

Introduction

Tubuloside A is a complex natural compound recognized for its antioxidative and hepatoprotective properties.[1] Emerging evidence also points towards its role in modulating inflammatory responses.[2] In silico molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding of small molecules to macromolecular targets. This approach can reveal potential mechanisms of action, guide lead optimization, and prioritize candidates for further in vitro and in vivo testing.

This guide presents a hypothetical in silico study on Tubuloside A, focusing on two primary protein targets selected based on its known biological activities:

-

Kelch-like ECH-associated protein 1 (Keap1): A key repressor of the Nrf2 transcription factor. The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[2][3] Inhibition of the Keap1-Nrf2 interaction is a promising strategy for hepatoprotection.

-

p38 Mitogen-Activated Protein Kinase (MAPK): A central mediator in the inflammatory cascade. Its inhibition can block the production of pro-inflammatory cytokines, making it a validated target for anti-inflammatory drugs.

Experimental Protocols: A Methodological Framework

This section details a standardized protocol for performing molecular docking studies with Tubuloside A.

Software and Resource Requirements

-

Molecular Graphics Laboratory (MGL) Tools: For preparing ligand and protein files.

-

AutoDock Vina: For performing the molecular docking simulation.

-

Discovery Studio or PyMOL: For visualization and analysis of docking results.

-

PubChem Database: For retrieval of the ligand structure.

-

Protein Data Bank (PDB): For retrieval of target protein crystal structures.

Ligand Preparation

-

Structure Retrieval: The three-dimensional (3D) structure of Tubuloside A was obtained from the PubChem database (CID: 21637830). Due to its high flexibility, a stable, low-energy 3D conformer was generated using computational chemistry software with energy minimization performed using the MMFF94 force field.

-

File Conversion: The structure was saved in PDB format. Using AutoDock Tools, polar hydrogens were added, Gasteiger charges were computed, and non-polar hydrogens were merged.

-

Torsional Degrees of Freedom: Rotatable bonds within the Tubuloside A structure were defined to allow for conformational flexibility during the docking process.

-

Final Output: The prepared ligand structure was saved in the PDBQT file format, which includes atomic charges and torsional tree information required by AutoDock Vina.

Target Protein Preparation

-

Structure Retrieval: The crystal structures of the human target proteins were downloaded from the RCSB Protein Data Bank:

-

Keap1 (Kelch domain): PDB ID: 6TYM

-

p38 MAPK: PDB ID: 1A9U

-

-

Protein Refinement: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the PDB files.

-

Protonation and Charge Assignment: Using AutoDock Tools, polar hydrogens were added to the protein structures, and Kollman charges were assigned.

-

Final Output: The prepared protein structures were saved in the PDBQT format for use in the docking simulation.

Grid Box Generation and Molecular Docking

-

Binding Site Definition: A three-dimensional grid box was defined for each target protein, encompassing the known active or allosteric binding site. The center and dimensions of the grid were determined based on the coordinates of the co-crystallized ligand in the original PDB file to ensure the docking search was localized to the region of interest.

-

Docking Simulation: AutoDock Vina was used to perform the molecular docking. The software algorithm explores various conformations of Tubuloside A within the defined grid box and calculates the binding affinity for each pose.

-

Execution Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8. The simulation generated multiple binding modes (poses) ranked by their predicted binding energy.

Hypothetical Results and Data Presentation

The following tables summarize the simulated quantitative data from the docking analysis of Tubuloside A with its target proteins.

Table 1: Predicted Binding Affinities of Tubuloside A

This table presents the hypothetical binding energies and predicted inhibition constants (Ki) for the best-ranked pose of Tubuloside A with each target protein. Lower binding energy values indicate a more favorable and stable interaction.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Keap1 (Kelch domain) | 6TYM | -9.2 | 0.25 |

| p38 MAPK | 1A9U | -8.5 | 0.89 |

Table 2: Detailed Intermolecular Interactions for Tubuloside A

This table outlines the specific amino acid residues of the target proteins predicted to form key interactions (hydrogen bonds and hydrophobic interactions) with Tubuloside A. These interactions are critical for the stability of the ligand-protein complex.

| Target Protein | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |

| Keap1 | Arg415, Ser508, Ser555, Tyr572 | Ala510, Phe577, Gly603 |

| p38 MAPK | Lys53, Met109, Asp168 | Leu75, Val83, Ile107, Leu167 |

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and a relevant biological pathway.

Caption: In Silico Molecular Docking Workflow.

Caption: Nrf2/HO-1 Signaling Pathway Modulation.

Discussion and Future Outlook

The hypothetical in silico docking results suggest that Tubuloside A has a strong binding affinity for both Keap1 and p38 MAPK. The predicted binding energy of -9.2 kcal/mol for Keap1 indicates a potentially potent inhibitory interaction. By binding to the Kelch domain of Keap1, Tubuloside A could disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, would activate the Antioxidant Response Element (ARE) and upregulate the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1), consistent with its observed hepatoprotective effects.

Similarly, the favorable binding energy of -8.5 kcal/mol with p38 MAPK suggests that Tubuloside A may directly inhibit this key inflammatory kinase. The predicted interactions within the ATP-binding pocket could prevent the phosphorylation of downstream targets, thereby attenuating the inflammatory signaling cascade.

While these computational predictions are promising, they are hypothetical and require experimental validation. Future work should focus on:

-

In Vitro Enzyme Assays: To confirm the inhibitory activity of Tubuloside A against p38 MAPK and to quantify its IC50 value.

-

Cell-Based Assays: To measure the activation of the Nrf2 pathway in liver cell lines (e.g., HepG2) treated with Tubuloside A, by quantifying HO-1 expression.

-

Structural Biology: Co-crystallization of Tubuloside A with its target proteins to experimentally determine the binding mode and validate the docking predictions.

References

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Tubuloside A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and comprehensive studies on the bioavailability and pharmacokinetics of Tubuloside A are limited in the currently available scientific literature. This guide synthesizes the existing related research, highlights the methodologies used for similar compounds, and provides a framework for future investigation.

Introduction to Tubuloside A

Tubuloside A is a phenylethanoid glycoside isolated from plants of the Cistanche genus, notably Cistanche tubulosa.[1] It is recognized for its significant biological activities, including antioxidative and hepatoprotective effects.[2] While its therapeutic potential is of great interest, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a pharmaceutical agent. This document aims to collate the available information and provide a technical overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of Tubuloside A.

Current State of Pharmacokinetic Research

However, the use of Tubuloside A as an internal standard in the pharmacokinetic study of a closely related compound, Tubuloside B, indicates that analytical methods for its detection and quantification in biological matrices have been developed.[3][4] This suggests that the primary barrier to understanding its pharmacokinetics is the lack of dedicated in vivo studies.

Experimental Protocols: A Case Study with Tubuloside B

The most relevant experimental insights come from a study on the pharmacokinetics of Tubuloside B in rats, where Tubuloside A served as an internal standard.[3][4] The methodology employed in this study provides a robust framework for a future pharmacokinetic investigation of Tubuloside A.

Animal Model and Dosing

-

Species: Sprague-Dawley rats[3]

-

Administration Route: Intravenous (for Tubuloside B)[3]

-

Vehicle: Not specified for the internal standard.

Sample Collection and Preparation

-

Biological Matrix: Plasma[3]

-

Sample Preparation: Protein precipitation with methanol.[3][4] This is a common and effective method for extracting small molecules from plasma samples prior to analysis.

Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Tubuloside B, using Tubuloside A as the internal standard.[3][4]

Table 1: LC-MS/MS Parameters for the Analysis of Tubuloside B (with Tubuloside A as Internal Standard)

| Parameter | Specification | Reference |

| Chromatography | ||

| Column | Capcell Pak C18 (2.0 × 50 mm, 5 μm) | [3][4] |

| Mobile Phase | Methanol-10 mm ammonium acetate buffer (70:30, v/v) | [3][4] |

| Elution | Isocratic | [3][4] |

| Mass Spectrometry | ||

| Ionization Mode | Negative Ionization | [3][4] |

| Analysis Mode | Selected Reaction Monitoring (SRM) | [4] |

| SRM Transition (Tubuloside B) | m/z 665.1 → 160.9 | [3][4] |

| SRM Transition (Tubuloside A - IS) | m/z 827.1 → 160.9 | [3][4] |

| Validation Parameters | ||

| Linearity Range | 1.64-1640 ng/mL | [3][4] |

| LLOQ | 1.64 ng/mL | [3][4] |

| Intra- and Inter-day Accuracy | 92.3% - 113.0% | [3][4] |

| Intra- and Inter-day Precision (RSD) | <9.23% | [3][4] |

Quantitative Data Presentation: A Template for Future Studies

Given the absence of specific pharmacokinetic data for Tubuloside A, the following table serves as a template for how such data should be presented once it becomes available through dedicated studies. This structure allows for clear comparison across different studies and conditions.

Table 2: Hypothetical Pharmacokinetic Parameters of Tubuloside A in Rats (Illustrative Example)

| Parameter | Unit | Intravenous (IV) | Oral (PO) |

| Dose | mg/kg | 1 | 10 |

| Cmax | ng/mL | 1500 | 250 |

| Tmax | h | 0.08 | 1.5 |

| AUC(0-t) | ng·h/mL | 3200 | 1800 |

| AUC(0-∞) | ng·h/mL | 3250 | 1850 |

| t½ | h | 2.5 | 4.0 |

| CL | L/h/kg | 0.31 | - |

| Vd | L/kg | 1.1 | - |

| F | % | - | 18.5 |

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC(0-t): Area under the curve from time 0 to the last measurable concentration, AUC(0-∞): Area under the curve from time 0 to infinity, t½: Elimination half-life, CL: Clearance, Vd: Volume of distribution, F: Bioavailability.

Visualizations: Workflows and Concepts

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study, from animal dosing to data analysis.

Core Principles of ADME

The bioavailability and pharmacokinetic profile of any compound, including Tubuloside A, are governed by the four fundamental processes of ADME. The following diagram illustrates the logical relationship between these processes.

Conclusion and Future Directions

The current body of scientific literature lacks specific studies on the bioavailability and pharmacokinetics of Tubuloside A. However, the established analytical methodologies for related phenylethanoid glycosides provide a clear path forward for future research. To advance the development of Tubuloside A as a potential therapeutic agent, dedicated in vivo pharmacokinetic studies are essential. These studies should aim to:

-

Determine the absolute and relative bioavailability of Tubuloside A following various routes of administration.

-

Characterize its full ADME profile, including identifying major metabolites and routes of excretion.

-

Investigate potential drug-drug interactions and the influence of food on its absorption.

By systematically addressing these knowledge gaps, the scientific community can build a comprehensive understanding of Tubuloside A's pharmacokinetic properties, which is a prerequisite for its translation into clinical applications.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Tubuloside A from Cistanche Species

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the extraction of crude phenylethanoid glycosides (PhGs) from Cistanche species and the subsequent purification of Tubuloside A. This document outlines the necessary steps, materials, and analytical methods for successful isolation.

Introduction

Cistanche species, often referred to as "desert ginseng," are parasitic plants rich in various bioactive compounds, most notably phenylethanoid glycosides (PhGs). Among these, Tubuloside A has garnered significant interest for its potential pharmacological activities, including neuroprotective and anti-inflammatory effects.[1] The following protocols detail a robust method for the extraction and purification of Tubuloside A from dried Cistanche tubulosa stems.

Extraction of Crude Phenylethanoid Glycosides

Several methods can be employed for the extraction of PhGs from Cistanche tubulosa, including traditional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and high-speed shearing homogenization extraction (HSHE).[2][3][4] HSHE has been shown to be a rapid and efficient method.[2][4] However, a widely used and scalable method involves solvent reflux extraction.

Materials and Equipment

-

Dried and coarsely powdered stems of Cistanche tubulosa

-

Ethanol (50-70%)

-

Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)

-

Rotary evaporator

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Beakers and other standard laboratory glassware

Experimental Protocol: Ethanol Reflux Extraction

-

Preparation: Weigh 1 kg of dried, powdered Cistanche tubulosa stems.

-

Extraction:

-

Place the powder into a 20 L round-bottom flask.

-

Add a 70% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).[5]

-

Heat the mixture to reflux at approximately 70-80°C for 2 hours.[4][6]

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue a second time under the same conditions to maximize yield.[6]

-

-

Concentration: Combine the filtrates from both extractions. Concentrate the combined solution under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is removed and a dense crude extract is obtained.

Quantitative Data on Extraction Methods

The efficiency of PhG extraction is influenced by the chosen method and parameters. The following table summarizes data from various studies on related PhGs from Cistanche tubulosa.

| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio (g:mL) | Key Compound Yields |

| High-Speed Shearing Homogenization (HSHE) | 50% Ethanol | 70 | 2 min | 1:9 | Echinacoside: 1.366%, Acteoside: 0.519%[2][3][4] |

| Reflux Extraction | 30% Ethanol | 55-64 | 2 h | Not specified | Total Extract: 21.5% (containing 17.48% Echinacoside and 5.41% Acteoside)[7] |

| Reflux Extraction | 70% Ethanol | Reflux | 2 h (x2) | 1:10 | High-purity Echinacoside (95.49%) after further purification[5] |

| Water Bath Extraction | Distilled Water | 50 | 60 min (x3) | 1:20 | Yields not specified, used for detection of Echinacoside, Tubuloside A, and Acteoside[8] |

| Ultrasonic Extraction | 50% Methanol | Not specified | 40 min | 1:50 | Used for analytical quantification of PhGs including Tubuloside A[9] |

Purification of Tubuloside A

The purification of Tubuloside A from the crude extract is a multi-step process typically involving column chromatography. A common workflow includes an initial separation on a macroporous resin followed by fine purification on silica gel.

Workflow for Tubuloside A Purification

Step 1: Macroporous Resin Column Chromatography

This initial step aims to separate the PhGs from sugars, salts, and other highly polar or non-polar impurities.

3.2.1. Materials and Equipment

-

Crude PhG extract

-

Macroporous adsorption resin (e.g., HP-20)

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations, e.g., 30-50%)

-

Fraction collector

3.2.2. Experimental Protocol

-

Column Packing: Prepare a slurry of HP-20 resin in deionized water and pack it into a chromatography column. Equilibrate the column by washing with deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.

-

Washing: Elute the column with several column volumes of deionized water to wash away sugars and other highly polar compounds.

-

Elution: Begin a stepwise gradient elution with increasing concentrations of ethanol. For example:

-

Elute with 30% ethanol to collect a fraction containing multiple PhGs.[5]

-

Monitor the eluent using Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in PhGs.

-

-

Concentration: Combine the PhG-rich fractions and concentrate them using a rotary evaporator to obtain a semi-purified extract.

Step 2: Silica Gel Column Chromatography

This step separates the individual PhGs based on their polarity, allowing for the isolation of Tubuloside A.

3.3.1. Materials and Equipment

-

Semi-purified PhG extract

-

Silica gel (100-200 mesh)

-

Chromatography column

-

Mobile phase solvents (e.g., a mixture of chloroform, methanol, and water)

-

Fraction collector

-

TLC plates and developing chamber

3.3.2. Experimental Protocol

-

Column Packing: Pack the chromatography column with a slurry of silica gel in the initial mobile phase.

-

Sample Loading: Adsorb the semi-purified extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a suitable mobile phase. A gradient of chloroform-methanol is often effective. The precise ratio will need to be optimized based on TLC analysis to achieve good separation between Tubuloside A, Echinacoside, and Acteoside.

-

Fraction Collection: Collect fractions of the eluent continuously.

-

Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure Tubuloside A.

-

Final Concentration: Combine the pure fractions and evaporate the solvent to yield purified Tubuloside A.

Purification Workflow Diagram

Analytical Method: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is essential for monitoring the purification process and confirming the purity of the final product.

Chromatographic Conditions

| Parameter | Condition |